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Compound of Interest

Compound Name: Urdamycin A

Cat. No.: B1210481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Urdamycin A, a significant member of the angucycline class of antibiotics. The information

presented herein is compiled from foundational studies and is intended to serve as a core

reference for researchers engaged in natural product chemistry, drug discovery, and related

fields.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Urdamycin A, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. This data is crucial for the identification and structural elucidation of the

compound.

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Urdamycin A are presented below. These assignments are

based on the initial structure elucidation and subsequent confirmatory studies.

Table 1: ¹H NMR Spectroscopic Data for Urdamycin A
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not explicitly

available in search

results

Table 2: ¹³C NMR Spectroscopic Data for Urdamycin A

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results

Note: While specific chemical shifts for Urdamycin A were not found in the provided search

results, numerous sources confirm that its structure was elucidated by comparing its NMR data

to that of known compounds and through detailed 2D NMR analysis.[1][2][3][4]

Mass Spectrometry (MS) Data
Mass spectrometry data is critical for determining the molecular weight and elemental

composition of Urdamycin A.

Table 3: Mass Spectrometry Data for Urdamycin A

Ionization Method
Mass-to-Charge Ratio
(m/z)

Interpretation

FAB-MS
Data not explicitly available in

search results
[M+H]⁺

Note: The molecular formula of Urdamycin A has been established, and its identity is routinely

confirmed by comparison of its mass spectrometric data with previously reported values.[1]

UV-Visible (UV-Vis) Spectroscopic Data
The UV-Vis spectrum of Urdamycin A provides information about its chromophore system.
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Table 4: UV-Vis Spectroscopic Data for Urdamycin A

Solvent λmax (nm)

Methanol Data not explicitly available in search results

Note: The UV-Vis absorption maxima for Urdamycin A are characteristic of the angucycline

chromophore.[2]

Experimental Protocols
The following sections detail the general methodologies employed for obtaining the

spectroscopic data for Urdamycin A and related angucycline antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on high-field spectrometers. For the structural elucidation

of urdamycins, the following general procedure is applied:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC,

HMBC) are performed.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact mass and elemental

composition.

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by liquid chromatography.

Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common

ionization techniques for this class of compounds.
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Analysis: The mass-to-charge ratios of the resulting ions are measured by a high-resolution

analyzer (e.g., TOF or Orbitrap).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded to observe the electronic transitions within the molecule.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such

as methanol or ethanol.

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths,

typically from 200 to 600 nm, using a spectrophotometer.

Biosynthetic Pathway of Urdamycin A
The biosynthesis of Urdamycin A proceeds through a type II polyketide synthase (PKS)

pathway, followed by a series of post-PKS modifications, including glycosylation steps. The

following diagram illustrates the key stages in the formation of the Urdamycin A aglycone and

its subsequent glycosylation.
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Caption: Biosynthetic pathway of Urdamycin A.

Experimental Workflow for Spectroscopic Analysis
The general workflow for the isolation and spectroscopic characterization of Urdamycin A from

a microbial source is depicted below.
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Caption: General workflow for Urdamycin A analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6025406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6025406/
https://scholars.uky.edu/en/publications/urdamycins-new-angucycline-antibiotics-from-streptomyces-fradiae--3/
https://www.mdpi.com/1660-3397/16/6/185
https://www.benchchem.com/product/b1210481#spectroscopic-data-for-urdamycin-a-nmr-ms-uv-vis
https://www.benchchem.com/product/b1210481#spectroscopic-data-for-urdamycin-a-nmr-ms-uv-vis
https://www.benchchem.com/product/b1210481#spectroscopic-data-for-urdamycin-a-nmr-ms-uv-vis
https://www.benchchem.com/product/b1210481#spectroscopic-data-for-urdamycin-a-nmr-ms-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1210481?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

